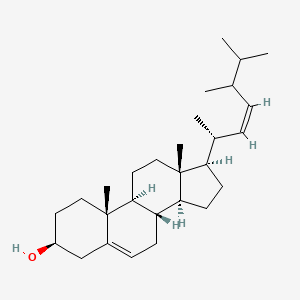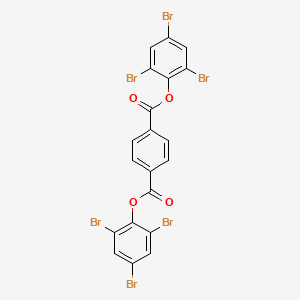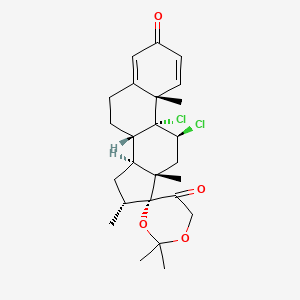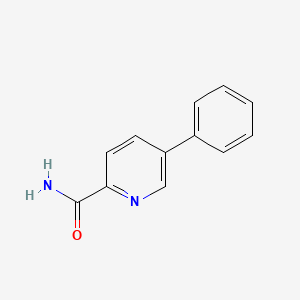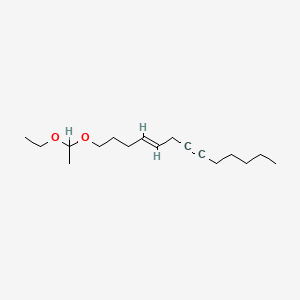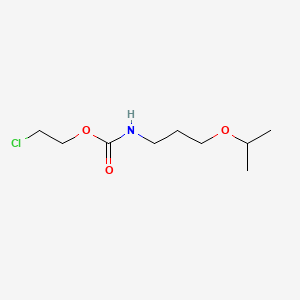
Carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester is a chemical compound with the molecular formula C9H18ClNO3. It is known for its unique structure, which includes a carbamate group, an isopropoxypropyl chain, and a 2-chloroethyl ester moiety . This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester typically involves the reaction of 3-isopropoxypropylamine with 2-chloroethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the following steps:
Preparation of 3-isopropoxypropylamine: This intermediate is synthesized by reacting isopropyl alcohol with 3-chloropropylamine.
Formation of the ester: The 3-isopropoxypropylamine is then reacted with 2-chloroethyl chloroformate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbamate derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve mild temperatures and solvents like dichloromethane or ethanol.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Oxidation and Reduction: Various oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: New carbamate derivatives with different functional groups.
Hydrolysis: Carbamic acid and the corresponding alcohol.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
Carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce carbamate groups into molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds under specific conditions.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by forming covalent bonds with active site residues. It can also undergo hydrolysis to release active intermediates that exert biological effects. The pathways involved include nucleophilic substitution and hydrolysis reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, (3-methoxypropyl)-, 2-chloroethyl ester
- Carbamic acid, (3-ethoxypropyl)-, 2-chloroethyl ester
- Carbamic acid, (3-butoxypropyl)-, 2-chloroethyl ester
Uniqueness
Carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester is unique due to its specific isopropoxypropyl chain, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Propiedades
Número CAS |
60480-09-3 |
|---|---|
Fórmula molecular |
C9H18ClNO3 |
Peso molecular |
223.70 g/mol |
Nombre IUPAC |
2-chloroethyl N-(3-propan-2-yloxypropyl)carbamate |
InChI |
InChI=1S/C9H18ClNO3/c1-8(2)13-6-3-5-11-9(12)14-7-4-10/h8H,3-7H2,1-2H3,(H,11,12) |
Clave InChI |
IRJWUNGHVUZNPQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCCCNC(=O)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






